Lipophilicity Comparison: Ethyl 4-(Cyclopropylamino)benzoate vs. Benzocaine (XLogP3)
The cyclopropylamino substituent substantially increases computed lipophilicity relative to the unsubstituted amino analog benzocaine. The target compound exhibits an XLogP3 value of 3.4, compared to 1.7 for benzocaine, representing a 1.7 log-unit increase in calculated partition coefficient. This difference predicts significantly enhanced membrane permeability and altered tissue distribution for the cyclopropylamino derivative [1][2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Benzocaine (ethyl 4-aminobenzoate): XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 = +1.7 (2.0-fold more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.7 log-unit increase in XLogP3 suggests substantially greater membrane permeability, which is critical for applications requiring intracellular target engagement or transdermal delivery, making the cyclopropylamino derivative functionally distinct from benzocaine.
- [1] PubChem Compound Summary for CID 11458388, Ethyl 4-(cyclopropylamino)benzoate. Computed XLogP3 = 3.4. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2337, Benzocaine. Computed XLogP3 = 1.7. National Center for Biotechnology Information (2025). View Source
